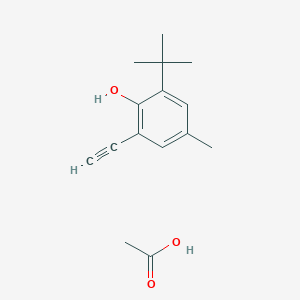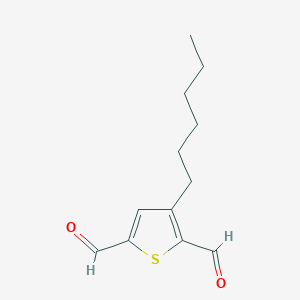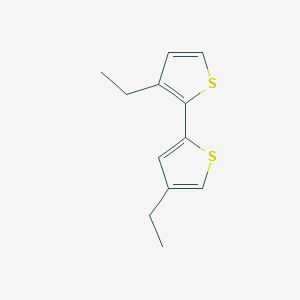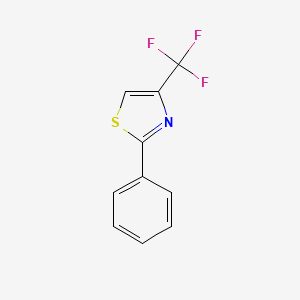
Thiazole, 2-phenyl-4-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole, 2-phenyl-4-(trifluoromethyl)- is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the broader class of thiazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiazole, 2-phenyl-4-(trifluoromethyl)- typically involves the cyclization of appropriate precursors. One common method includes the reaction of enaminoesters with sulfur and fluorodibromoiamides/esters, leading to the formation of thiazoles through nucleophilic ring-opening of oxazolones . Another method involves the thionation-cyclization of enamino esters by nucleophilic ring-opening of oxazolones with different sodium alkoxides .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve multi-step synthesis processes that ensure high yields and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate the cyclization and functionalization of the thiazole ring .
Analyse Chemischer Reaktionen
Types of Reactions
Thiazole, 2-phenyl-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: Thiazoles can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiazoles to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazoles, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Thiazole, 2-phenyl-4-(trifluoromethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties
Medicine: Explored for its anticancer, anti-inflammatory, and antidiabetic activities
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.
Wirkmechanismus
The mechanism of action of thiazole, 2-phenyl-4-(trifluoromethyl)- involves its interaction with various molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . For example, its anticancer activity may be mediated by interactions with targets such as TNF-α, IMPDH (inosine monophosphate dehydrogenase), and apoptosis inducers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
What sets thiazole, 2-phenyl-4-(trifluoromethyl)- apart is its trifluoromethyl group, which imparts unique electronic properties and enhances its biological activity. This makes it a valuable compound in drug design and development .
Eigenschaften
CAS-Nummer |
137929-12-5 |
|---|---|
Molekularformel |
C10H6F3NS |
Molekulargewicht |
229.22 g/mol |
IUPAC-Name |
2-phenyl-4-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C10H6F3NS/c11-10(12,13)8-6-15-9(14-8)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
RUGWSEFITJJGAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


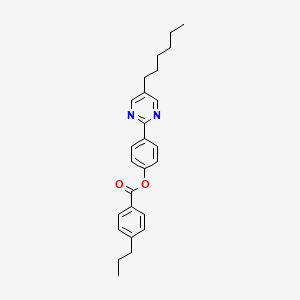
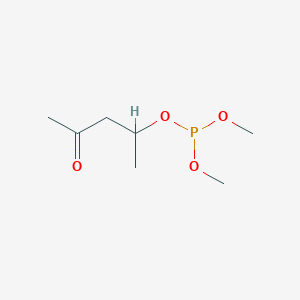
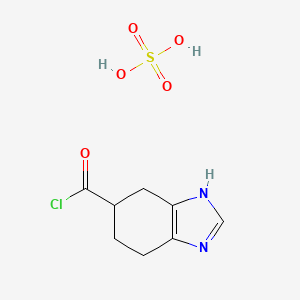
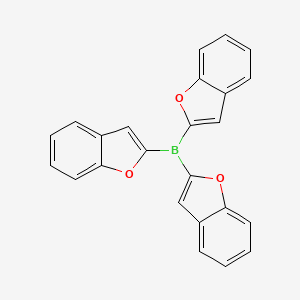
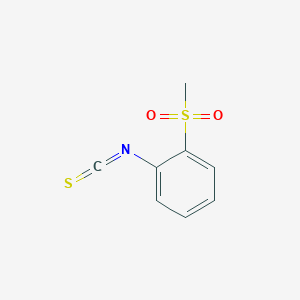
![N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide](/img/structure/B14274577.png)
![3,3'-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol)](/img/structure/B14274580.png)
![Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14274581.png)
![4,4'-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14274586.png)
